molecular formula C12H15NO B8769772 1,3,3-Trimethyl-4-phenylazetidin-2-one CAS No. 29668-85-7

1,3,3-Trimethyl-4-phenylazetidin-2-one

Cat. No. B8769772
CAS RN: 29668-85-7
M. Wt: 189.25 g/mol
InChI Key: PZJSRBNCLYPRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-4-phenylazetidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,3-Trimethyl-4-phenylazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trimethyl-4-phenylazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

29668-85-7

Product Name

1,3,3-Trimethyl-4-phenylazetidin-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,3,3-trimethyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-12(2)10(13(3)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

PZJSRBNCLYPRCV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% oil) (0.48 g, 12 mmol) was added at 0° C. to a tetrahydrofuran (40 ml) solution of 4-phenyl-3,3-dimethyl-2-azetidinone (1.75 g, 10 mmol) as prepared in Example 2-(2) and the mixture was reacted at 0° C. for 15 minutes. To the reaction solution, methyl iodide (0.74 ml, 12 mol) was added dropwise and the temperature of the mixture was returned to room temperature. The reaction was performed for 2 hours and stopped by adding a saturated aqueous solution of ammonium chloride. The reaction mixture was extracted 2 times with ethyl acetate and washed 3 times with a saturated aqueous solution of NaCl. The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled off. The obtained oil was applied to a silica gel column and eluted with a mixed solution (hexane:ethyl acetate=2:1). The desired fractions were collected and the solvents were distilled off to yield N-methyl-4-phenyl-3,3-dimethyl-2-azetidinone (1.89 g, quant.).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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